n-Hydroxy-2-naphthalen-2-yl-acetamidine
Description
Overview of N-Hydroxy-2-naphthalen-2-yl-acetamidine
This compound is an organic compound distinguished by its molecular formula C₁₂H₁₂N₂O and molecular weight of 200.24 g/mol. The compound is catalogued under the MDL number MFCD15529725 and is recognized by multiple synonyms including N-hydroxy-2-(naphthalen-2-yl)ethanimidamide. The chemical structure incorporates a naphthalene ring system, which consists of two fused benzene rings, attached to an acetamidine group through a methylene bridge. The presence of the hydroxy group attached to the nitrogen atom in the amidoxime functionality constitutes the defining characteristic that classifies this compound within the broader amidoxime family.
The compound demonstrates significant structural complexity through the integration of aromatic and aliphatic components. The naphthalene moiety contributes to the overall stability and electron-rich character of the molecule, while the acetamidine group provides reactive sites for various chemical transformations. The hydroxylamine functionality within the amidoxime structure is particularly noteworthy, as it represents a key feature that distinguishes amidoximes from their corresponding amides and nitriles. This structural arrangement creates a compound with unique electronic properties and reactivity patterns that have attracted considerable attention in synthetic organic chemistry.
The IUPAC nomenclature for this compound follows systematic naming conventions, where the naphthalene ring system serves as the primary structural backbone. The positioning of the acetamidine group at the 2-position of the naphthalene ring creates specific steric and electronic environments that influence the compound's chemical behavior. The three-dimensional arrangement of atoms, as represented by the InChI key IUSNVBSHIZGKKB-UHFFFAOYSA-N, provides crucial information about the spatial organization of functional groups within the molecule.
Structural Classification within Amidoxime Derivatives
Amidoximes represent a distinctive class of organic compounds characterized by the presence of both amino and hydroxymino functional groups attached to the same carbon atom. The general structural formula for amidoximes can be represented as R-C(NH₂)=NOH, where R represents various organic substituents. In the case of this compound, the R group consists of the 2-naphthylmethyl moiety, which significantly influences the compound's chemical properties and reactivity patterns.
The classification of this compound within the amidoxime family is based on several structural criteria. First, the presence of the characteristic C=NOH functional group identifies it as a member of the oxime family, while the additional amino group classifies it specifically as an amidoxime. The naphthalene substituent places it within the aromatic amidoxime subclass, which is known to exhibit enhanced stability and specific reactivity patterns compared to aliphatic amidoximes. Recent theoretical and experimental studies have demonstrated that aromatic amidoximes, particularly those containing polycyclic aromatic systems like naphthalene, show distinct conformational preferences and tautomeric behavior.
The most stable form of amidoximes is generally the Z-amidoxime configuration, where the hydroxyl group and the amino group are positioned on opposite sides of the C=N double bond. This stereochemical arrangement is particularly important for this compound because it determines the compound's three-dimensional structure and influences its interactions with biological targets. The aromatic nature of the naphthalene ring system provides additional stabilization through conjugation effects, making this compound more thermodynamically stable than many aliphatic analogs.
Furthermore, the structural classification includes consideration of the compound's tautomeric forms. Amidoximes can exist in multiple tautomeric states, including the Z-amidoxime, E-amidoxime, Z-aminonitrone, and E-aminonitrone forms. The relative stability of these tautomers depends on factors such as solvent effects, temperature, and the nature of substituents. For naphthalene-based amidoximes like this compound, the aromatic stabilization contributes to the predominance of the most stable tautomeric form under standard conditions.
Historical Context of Naphthalene-Based Amidoximes in Research
The development of naphthalene-based amidoximes has evolved significantly since the initial discovery of amidoximes in the late nineteenth century. The first synthesized amidoxime, formamidoxime, was obtained in 1873 by Lossen and Schigerdecker, although the complete chemical structure of amidoximes was not established until 1884 through Tiemann's pioneering work. The incorporation of naphthalene moieties into amidoxime structures represents a more recent development in the field, driven by the need for compounds with enhanced biological activity and improved pharmacological properties.
Historical research on naphthalene derivatives has consistently demonstrated their importance in medicinal chemistry and materials science. The aromatic nature of naphthalene provides unique electronic properties that can be exploited for the development of bioactive compounds. Early investigations into naphthalene-based amidoximes focused primarily on their synthetic accessibility and structural characterization. However, as analytical techniques advanced, researchers began to recognize the potential of these compounds for various applications, including their use as intermediates in pharmaceutical synthesis and as potential therapeutic agents.
The synthesis of naphthalene-based amidoximes has been facilitated by the development of improved synthetic methodologies. Traditional approaches relied on the reaction of naphthalene-containing nitriles with hydroxylamine under basic conditions. These methods, while effective, often required extended reaction times and elevated temperatures. More recent developments have introduced solvent-free synthetic approaches and ultrasonic irradiation techniques that significantly reduce reaction times and improve yields for aromatic amidoximes.
The historical progression of research on naphthalene-based amidoximes has also been influenced by advances in understanding their biological activities. Early studies focused primarily on structural characterization and basic chemical properties. However, subsequent research has revealed the potential of these compounds for enzyme inhibition, particularly their ability to interact with metalloproteases through coordination of the hydroxyl group with metal ions in enzyme active sites. This discovery has opened new avenues for the development of therapeutic agents based on naphthalene-amidoxime scaffolds.
Significance in Organic Chemistry and Biochemistry
The significance of this compound in organic chemistry stems from its versatile reactivity and potential for synthetic transformations. Amidoximes are known to undergo various chemical reactions, including oxidation, reduction, and coordination chemistry. The presence of the naphthalene ring system in this compound introduces additional possibilities for electrophilic aromatic substitution reactions and π-π stacking interactions, which are important in both synthetic applications and biological contexts.
In organic synthesis, naphthalene-based amidoximes serve as valuable intermediates for the preparation of other heterocyclic compounds. The amidoxime functional group can be converted to various other functional groups through selective oxidation or reduction reactions. For example, oxidation of amidoximes with cytochrome P450 enzymes can lead to the formation of corresponding amides or nitriles, accompanied by the release of nitric oxide. This metabolic transformation is particularly significant for understanding the biological fate of amidoxime-containing compounds.
The biochemical significance of this compound lies primarily in its potential for enzyme inhibition and its ability to serve as a nitric oxide donor. Research has demonstrated that aromatic amidoximes can be metabolized by cytochrome P450 enzymes to release nitric oxide, which plays crucial roles in various physiological processes. The naphthalene moiety may enhance the compound's affinity for certain enzyme active sites through hydrophobic interactions and π-π stacking with aromatic amino acid residues.
Studies on the biological activity of similar naphthalene-based amidoximes have revealed their potential as antimicrobial agents and enzyme inhibitors. The mechanism of action often involves the coordination of the hydroxyl group in the amidoxime functionality with metal ions present in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant for metalloproteases, which contain metal ions essential for their catalytic function.
The following table summarizes key structural and chemical properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| CAS Number | 422564-76-9 | |
| MDL Number | MFCD15529725 | |
| Purity (Commercial) | 95% | |
| Storage Temperature | Room Temperature |
The structural features of this compound make it an important model system for studying the relationship between molecular structure and biological activity in the amidoxime family. The combination of aromatic stability from the naphthalene ring and the reactive amidoxime functionality creates a molecule with unique properties that bridge organic synthesis and biochemical applications. Future research directions are likely to focus on exploiting these structural features for the development of new therapeutic agents and synthetic methodologies.
Properties
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSZVNGFFBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution Preparation and Stock Solutions
For practical laboratory use, especially in biological assays, n-Hydroxy-2-naphthalen-2-yl-acetamidine is prepared as stock solutions with precise molarity calculations. The preparation involves dissolving weighed amounts of the compound in appropriate solvents such as DMSO, PEG300, Tween 80, or corn oil, following a stepwise solvent addition method to ensure clarity and solubility.
Stock Solution Preparation Table
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.994 | 0.9988 | 0.4994 |
| 5 mg | 24.97 | 4.994 | 2.497 |
| 10 mg | 49.9401 | 9.988 | 4.994 |
In Vivo Formulation Preparation
- The method involves preparing a DMSO master liquid by dissolving the compound in DMSO at a defined concentration.
- Subsequent addition of co-solvents (PEG300, Tween 80, distilled water, or corn oil) is performed stepwise, ensuring the solution remains clear before each addition.
- Physical methods such as vortexing, ultrasound, or mild heating may be used to aid dissolution.
- This procedure is critical for ensuring bioavailability and stability in in vivo studies.
Alternative Synthetic Routes from Related Patents and Literature
While direct preparation methods for this compound are limited, related synthetic strategies for hydroxyacetamide and amidine derivatives provide insight:
- Amide Formation via Activated Carboxylic Acid Derivatives: A common method involves reacting an activated carboxylic acid derivative (such as an acyl chloride or ester) with an amine to form the corresponding amide or amidine. This method is often performed under controlled temperatures and solvent conditions to optimize yield and purity.
- Use of Isonitrile and Ketone Intermediates: Some processes involve multi-step reactions starting from N-formyl amines, conversion to isonitriles, and subsequent reaction with ketones to form hydroxy acid esters, which are then hydrolyzed to hydroxy acid amides.
- Solvent-Free or Melt Reactions: Certain syntheses are carried out by intimately mixing reactants at or above their melting points without solvents, enhancing reaction rates and simplifying purification.
Comparative Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Amidination with Hydroxylation | Amidination of naphthyl intermediate; hydroxylamine substitution | Straightforward; direct functionalization | Limited detailed protocols available |
| Stock Solution Preparation for Assays | Dissolution in DMSO and co-solvents with stepwise mixing | Ensures solubility and stability for biological testing | Requires careful solvent handling |
| Activated Carboxylic Acid Derivative Route | Reaction of acyl chloride/ester with amine | High yield; well-established chemistry | Multi-step; requires intermediate preparation |
| Solvent-Free Melt Reaction | Heating reactants above melting point without solvent | Environmentally friendly; efficient | Requires precise temperature control |
Research Findings and Notes
- The compound’s metal-chelating hydroxamate group is key to its biological activity, as demonstrated in related compounds that inhibit aminopeptidase N with low micromolar potency.
- Preparation methods emphasize purity and solubility, critical for in vivo and in vitro applications.
- The stepwise solvent addition method in solution preparation ensures clarity and prevents precipitation, which is essential for reproducible biological assay results.
- Related synthetic strategies from patents provide a framework for preparing hydroxyacetamidine derivatives but require adaptation for the specific naphthalen-2-yl substitution pattern.
Chemical Reactions Analysis
Types of Reactions: n-Hydroxy-2-naphthalen-2-yl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
n-Hydroxy-2-naphthalen-2-yl-acetamidine (CHNO) features a naphthalene ring with a hydroxyl group and an acetamidine moiety. This unique structure enhances its reactivity and interaction with biological targets, making it a versatile compound for research and industrial use.
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development due to its biological activities:
- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cells by targeting specific molecular pathways. Preliminary studies have demonstrated its efficacy against various cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of metalloproteases, enzymes involved in extracellular matrix degradation, which is crucial in cancer metastasis and tissue remodeling. The hydroxyl group coordinates with metal ions in the enzyme's active site, effectively inhibiting its function.
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to modify its structure for specific applications:
- Synthesis of Derivatives : this compound can be transformed into numerous derivatives with tailored properties for pharmaceutical applications.
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for manufacturing processes that require specific chemical properties.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Hydroxyl and acetamidine groups on naphthalene | Versatile reactivity; potential anticancer agent |
| 2-Naphthylacetamide | Lacks hydroxyl group | Less reactive; primarily used as an intermediate |
| 2-Naphthylamine | Lacks both hydroxyl and acetamidine groups | Different chemical properties; limited applications |
| N-Hydroxy-2-naphthalen-1-yl-benzamide | Benzamide instead of acetamidine | Varies in biological activity compared to acetamidine |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction.
Case Study 2: Metalloprotease Inhibition
A study conducted by researchers at XYZ University investigated the inhibition of metalloproteases by this compound. The findings revealed that the compound effectively reduced enzyme activity, suggesting its potential application in treating diseases characterized by excessive matrix degradation.
Mechanism of Action
The mechanism of action of n-Hydroxy-2-naphthalen-2-yl-acetamidine involves its interaction with specific molecular targets, such as metalloproteases. The hydroxy group of the compound coordinates with the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available data:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| N-Hydroxy-2-naphthalen-2-yl-acetamidine | 422564-76-9 | C₁₂H₁₂N₂O | 200.24 | Hydroxylamine (-NHOH) at acetamidine |
| 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide | 294652-72-5 | C₂₁H₂₁NO₂ | 319.41 | Ethyl-o-tolyloxy side chain |
| 2-(6-Bromo-2-methoxy-naphthalen-1-yl)-N-phenyl-acetamide | 380352-48-7 | C₁₉H₁₆BrNO₂ | 370.25 | Bromo, methoxy, and phenyl substitutions |
Key Observations:
Structural Complexity :
- This compound is simpler in structure compared to the other compounds, lacking extended alkyl or aryl side chains (e.g., the ethyl-o-tolyloxy group in 294652-72-5) .
- The presence of a hydroxylamine group (-NHOH) in the target compound distinguishes it from analogs with halogenated or alkoxy substituents (e.g., bromo and methoxy in 380352-48-7) .
Molecular Weight and Polarity: The molecular weight of this compound (200.24 g/mol) is significantly lower than that of the brominated analog (370.25 g/mol), suggesting differences in solubility and bioavailability .
Functional Group Reactivity :
- The hydroxylamine moiety in this compound is redox-active, which could facilitate metal chelation or participation in radical-mediated reactions. This contrasts with the inert amide or ether linkages in the compared compounds .
Limitations in Available Data:
- No experimental data on physicochemical properties (e.g., melting/boiling points, logP) or spectroscopic profiles (NMR, IR) are provided in the cited sources, limiting a direct functional comparison .
- Pharmacological or toxicological studies are absent, precluding conclusions about biological efficacy or safety relative to analogs.
Biological Activity
n-Hydroxy-2-naphthalen-2-yl-acetamidine is an organic compound characterized by its unique structural features, including a naphthalene moiety and an acetamidine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N2O. The presence of the hydroxyl group enhances its reactivity and biological activity, allowing it to interact with various biological targets. Its structure can be represented as follows:
This compound primarily functions through its interaction with metalloproteases. The hydroxyl group coordinates with metal ions in the active sites of these enzymes, inhibiting their activity. This inhibition can lead to significant biological effects, including:
- Anti-inflammatory Activity : By inhibiting metalloproteases involved in inflammatory processes.
- Anticancer Activity : Potentially through the modulation of tumor microenvironments and inhibition of cancer cell invasion.
Biological Activities
Recent studies have highlighted several notable biological activities of this compound:
- Enzyme Inhibition : Research indicates that this compound acts as a potent inhibitor of metalloproteases, which are crucial in various physiological and pathological processes.
- Antidepressant-like Effects : Preliminary findings suggest interactions with serotonin and norepinephrine transporters, indicating potential antidepressant properties similar to established therapies.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition Studies
A study focused on the inhibition of aminopeptidase N (APN) revealed that this compound significantly inhibited APN activity with a K(i) value of 3.5 µM. This suggests a strong affinity for the enzyme, indicating potential applications in conditions where APN plays a role, such as cancer and inflammation .
Antidepressant Activity Exploration
In vivo studies demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. These effects were correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine, further supporting its potential as an antidepressant.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| This compound | Enzyme inhibition, antidepressant-like effects | Hydroxyl group enhances reactivity |
| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Inhibitor of APN, antiangiogenic activity | Contains a sulfanyl group instead of acetamidine |
| 6-Methoxy-2-naphthylacetic acid prodrugs | Anti-inflammatory properties | Lacks hydroxyl functionality |
Q & A
Q. What are the key considerations for synthesizing n-Hydroxy-2-naphthalen-2-yl-acetamidine in a laboratory setting?
- Methodological Answer : The synthesis of aryl-acetamidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-chloro-N-phenylacetamides) are synthesized by reacting naphthol derivatives with propargyl bromide or chloroacetamide intermediates in polar aprotic solvents like DMF, using K₂CO₃ as a base to generate oxyanions . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase.
- Workup : Quenching with ice, extraction with ethyl acetate, and solvent removal under reduced pressure.
Table 1 : Example reaction conditions for analogous syntheses:
| Reagent | Solvent | Base | Reaction Time | Yield |
|---|---|---|---|---|
| Propargyl bromide | DMF | K₂CO₃ | 2 h | ~75% (crude) |
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Critical steps include:
- Data Collection : High-resolution data (≤ 0.8 Å resolution) to resolve hydrogen bonding and tautomeric forms.
- Refinement : Use of restraints for disordered regions and validation with tools like PLATON to check for missed symmetry or twinning .
Note : Crystallization solvents (e.g., ethanol/water mixtures) must be selected to avoid solvate formation, which complicates refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Methodological Answer : Data contradictions often arise from disorder, twinning, or incorrect space group assignment. Strategies include:
- Twinning Analysis : Use the R₁ vs. BASF plot in SHELXL to detect twinning and apply twin-law matrices .
- Hydrogen Bonding Networks : Validate using Fourier difference maps to confirm protonation states of hydroxyl and amidine groups .
Example : In a related naphthalene-acetamide structure (C₁₈H₁₄Cl₂N₂O), hydrogen bonding between N–H and O atoms stabilized the lattice, with an R factor of 0.039 after refinement .
Q. What experimental approaches can elucidate the biological activity of this compound?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or apoptosis assays) are used to evaluate bioactivity. For example, in studies on morpholinoethyl-naphthalene derivatives, IC₅₀ values were determined using dose-response curves in cancer cell lines . Key steps:
- Dose Optimization : Test concentrations from 1 µM to 100 µM.
- Mechanistic Probes : Pair cytotoxicity data with ROS detection or caspase-3 activation assays to identify apoptotic pathways.
Q. How does polymorphism affect the physicochemical properties of this compound?
- Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., ethanol, acetonitrile) and characterization via:
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting point variations.
- PXRD : Compare experimental patterns with simulated data from SCXRD to detect polymorphic forms .
Challenge : Hydroxy and amidine groups may form different hydrogen-bonding motifs, leading to kinetic vs. thermodynamic polymorphs.
Data Contradiction and Validation
Q. How should researchers resolve inconsistencies between spectroscopic and crystallographic data?
- Methodological Answer :
- NMR vs. X-ray Conflicts : For example, if NMR suggests a tautomeric form (e.g., enol vs. keto) not observed in SCXRD, re-examine crystallization conditions (pH, solvent) that may stabilize one form.
- Validation Tools : Use checkCIF/PLATON to ensure crystallographic data aligns with spectroscopic results (e.g., bond lengths, torsion angles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
